molecular formula C12H18NO9P B1266288 4-Aminophenyl 6-phospho-alpha-mannopyranoside CAS No. 74160-60-4

4-Aminophenyl 6-phospho-alpha-mannopyranoside

Cat. No.: B1266288
CAS No.: 74160-60-4
M. Wt: 351.25 g/mol
InChI Key: CJTXANSQOPINCC-GCHJQGSQSA-N
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Description

4-Aminophenyl 6-phospho-alpha-mannopyranoside is an organic compound that is a derivative of alpha-mannopyranoside. It is a colorless to pale yellow crystalline powder that is stable at room temperature. This compound is primarily used in biochemical research, particularly as a substrate for enzyme assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 6-phospho-alpha-mannopyranoside involves multiple steps:

    Acetylation: The starting material, alpha-D-mannopyranose, is acetylated to form 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranose.

    Nitration: The acetylated mannopyranose is then reacted with 4-nitrophenol in the presence of a catalyst such as tin(IV) chloride to form 4-nitrophenyl 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranoside.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like sodium borohydride, resulting in 4-aminophenyl 1,2,3,4,6-penta-O-acetyl-alpha-D-mannopyranoside.

    Deacetylation: Finally, the acetyl groups are removed under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 6-phospho-alpha-mannopyranoside undergoes several types of chemical reactions:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acidic conditions.

    Reduction: Sodium borohydride, methanol.

    Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: 4-Nitrophenyl 6-phospho-alpha-mannopyranoside.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Aminophenyl 6-phospho-alpha-mannopyranoside is widely used in scientific research:

    Chemistry: As a substrate in enzyme assays to study enzyme kinetics and mechanisms.

    Biology: In cell biology to study the uptake and metabolism of mannose-containing compounds.

    Medicine: As a potential diagnostic tool for detecting enzyme deficiencies or abnormalities.

    Industry: In the development of biosensors and diagnostic kits

Mechanism of Action

The compound acts as a substrate for enzymes that hydrolyze mannopyranosides. The enzyme cleaves the glycosidic bond, releasing 4-aminophenol and 6-phospho-alpha-mannopyranose. This reaction can be monitored spectrophotometrically, making it useful for enzyme assays .

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenyl alpha-D-mannopyranoside: Similar structure but lacks the phosphate group.

    4-Nitrophenyl alpha-D-mannopyranoside: Contains a nitro group instead of an amino group.

    4-Aminophenyl beta-D-mannopyranoside: Similar structure but with a beta configuration.

Uniqueness

4-Aminophenyl 6-phospho-alpha-mannopyranoside is unique due to the presence of both an amino group and a phosphate group, which makes it a versatile substrate for various biochemical assays. Its ability to be modified at multiple sites allows for the creation of a wide range of derivatives for different applications .

Properties

IUPAC Name

[(2R,3S,4S,5S,6R)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO9P/c13-6-1-3-7(4-2-6)21-12-11(16)10(15)9(14)8(22-12)5-20-23(17,18)19/h1-4,8-12,14-16H,5,13H2,(H2,17,18,19)/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTXANSQOPINCC-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995601
Record name 4-Aminophenyl 6-O-phosphonohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74160-60-4
Record name 4-Aminophenyl 6-phospho-alpha-mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074160604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenyl 6-O-phosphonohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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